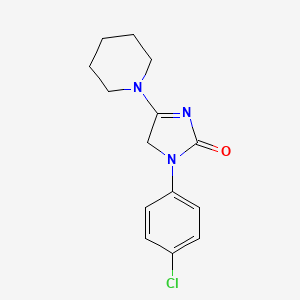

1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one

Übersicht

Beschreibung

Es unterscheidet sich strukturell von Benzodiazepinen, zeigt aber ähnliche Wirkungen, was es zu einem Nicht-Benzodiazepin-Anxiolytikum macht . ELB-139 ist ein Subtyp-selektiver partieller Agonist an GABA A-Rezeptoren, mit der höchsten Affinität für den α3-Subtyp und der höchsten Wirksamkeit an α1- und α2-Subtypen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ELB-139 beinhaltet die Reaktion von 4-Chlorbenzylamin mit Piperidin und anschließende Cyclisierung zur Bildung des Imidazolonrings . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für ELB-139 sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Hochskalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von industriellen Lösungsmitteln und Katalysatoren sowie die Implementierung von Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

ELB-139 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: ELB-139 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können ELB-139 in seine reduzierten Formen umwandeln.

Substitution: ELB-139 kann Substitutionsreaktionen eingehen, insbesondere an den Piperidin- und Imidazolonringen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide von ELB-139 ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

ELB-139 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Medizin: Als potenzielles nicht-beruhigendes Anxiolytikum und Antikonvulsivum erforscht.

Industrie: Wird bei der Entwicklung neuer Anxiolytika und Antikonvulsiva eingesetzt.

Wirkmechanismus

ELB-139 übt seine Wirkungen aus, indem es als partieller Agonist an GABA A-Rezeptoren wirkt. Es hat die höchste Affinität für den α3-Subtyp, zeigt aber die höchste Wirksamkeit an α1- und α2-Subtypen . Diese Interaktion erhöht die Serotonin-Spiegel im Striatum und präfrontalen Kortex, ohne die Dopamin-Spiegel zu beeinflussen, was zu seinen anxiolytischen und antikonvulsiven Wirkungen führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ELB-139 involves the reaction of 4-chlorobenzylamine with piperidine and subsequent cyclization to form the imidazolone ring . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for ELB-139 are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

ELB-139 undergoes various chemical reactions, including:

Oxidation: ELB-139 can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert ELB-139 to its reduced forms.

Substitution: ELB-139 can undergo substitution reactions, particularly at the piperidine and imidazolone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of ELB-139, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Antagonistic Activity

Research indicates that this compound exhibits significant antagonistic properties towards androgen receptors. Such interactions are crucial for developing treatments for hormone-related conditions, including prostate cancer and androgen-dependent disorders. In vitro studies have demonstrated its ability to inhibit androgen receptor signaling pathways, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders. Its ability to modulate immune responses highlights its potential as a therapeutic agent.

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of 1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one. Preliminary studies indicate that it may possess anxiolytic properties, potentially alleviating anxiety disorders without impairing cognitive function. This characteristic could make it a valuable addition to current anxiolytic therapies .

Comparative Analysis with Related Compounds

The pharmacological profile of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | High | Contains a benzo ring instead of a chlorophenyl group |

| 5,6-Dichloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | Moderate | Additional chlorine substituents that may affect reactivity |

| N-(3-Chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide | Low | Different functional groups affecting biological activity |

This table illustrates how modifications to the core structure can lead to variations in pharmacological efficacy and receptor selectivity.

Wirkmechanismus

ELB-139 exerts its effects by acting as a partial agonist at GABA A receptors. It has the highest affinity for the α3 subtype but shows the highest efficacy at α1 and α2 subtypes . This interaction increases the levels of serotonin in the striatum and prefrontal cortex without affecting dopamine levels, leading to its anxiolytic and anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diazepam: Ein Benzodiazepin mit voller Agonistenaktivität an GABA A-Rezeptoren.

Imepitoin: Ein weiteres Imidazolonderivat mit partieller Agonistenaktivität an GABA A-Rezeptoren.

Ganaxolon: Ein Neurosteroid mit GABA A-Rezeptor-modulierenden Wirkungen.

Einzigartigkeit

ELB-139 ist aufgrund seiner Subtyp-selektiven partiellen Agonistenaktivität einzigartig, die zu anxiolytischen und antikonvulsiven Wirkungen führt, ohne signifikante sedative oder ataxische Nebenwirkungen . Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung nicht-beruhigender Anxiolytika und Antikonvulsiva .

Biologische Aktivität

1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one is a synthetic compound notable for its unique structure, which integrates a chlorophenyl group with a piperidine moiety. This compound is part of the imidazole class, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. Its pharmacological properties have attracted significant attention in medicinal chemistry, particularly for its potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Androgen Receptor Antagonism : The compound has been studied for its ability to act as an antagonist to androgen receptors, which are critical in the treatment of hormone-related conditions such as prostate cancer. This activity suggests potential applications in hormone modulation therapies.

- Anti-inflammatory Effects : Derivatives of this compound have demonstrated anti-inflammatory properties, indicating its utility in treating inflammatory diseases. The mechanism likely involves modulation of signaling pathways associated with inflammation.

- Anti-pyroptotic Activity : The compound also shows promise in inhibiting pyroptosis, a form of programmed cell death associated with inflammatory responses, further emphasizing its potential in managing inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the piperidine ring or chlorophenyl substituents can significantly alter binding affinities to biological targets and overall efficacy. A comparative analysis of structurally similar compounds reveals insights into how these modifications impact pharmacological profiles:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | High | Contains a benzo ring instead of a chlorophenyl group |

| 5,6-Dichloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | Moderate | Additional chlorine substituents that may affect reactivity |

| 1-(Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one | Moderate | Benzyl group may alter pharmacokinetics |

| N-(3-Chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide | Low | Different functional groups affecting biological activity |

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized various imidazole derivatives, including this compound, and evaluated their biological activities. The findings indicated that certain derivatives exhibited significant inhibition of acetylcholinesterase (AChE) and urease, with some compounds showing IC50 values as low as 0.63 µM .

- In Silico Studies : Molecular docking studies provided insights into the interactions between the compound and target proteins. These studies highlighted the binding affinities and modes of interaction that could be leveraged for drug design .

- Antimicrobial Activity : Related compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that structural derivatives could be explored for potential antimicrobial applications .

Eigenschaften

CAS-Nummer |

188116-08-7 |

|---|---|

Molekularformel |

C14H16ClN3O |

Molekulargewicht |

277.75 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-5-piperidin-1-yl-4H-imidazol-2-one |

InChI |

InChI=1S/C14H16ClN3O/c15-11-4-6-12(7-5-11)18-10-13(16-14(18)19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2 |

InChI-Schlüssel |

YGXIELIREXEJQN-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydroimidazol-2-one ELB 139 ELB-139 ELB139 LS-191811 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.